Metirosine

Catalog No.
S540986
CAS No.
658-48-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metirosine

CAS Number

658-48-0

Product Name

Metirosine

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)

InChI Key

NHTGHBARYWONDQ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Solubility

Very slightly soluble
2.48e+00 g/L

Synonyms

alpha Methyl p tyrosine, alpha Methyl para tyrosine, alpha Methyltyrosine, alpha Methyltyrosine Hydrochloride, alpha MPT, alpha-methyl- DL-Tyrosine, alpha-Methyl-p-tyrosine, alpha-Methyl-para-tyrosine, alpha-Methyltyrosine, alpha-Methyltyrosine Hydrochloride, alpha-Methyltyrosine, (+,-)-Isomer, alpha-Methyltyrosine, (D,L)-Isomer, alpha-Methyltyrosine, (L)-Isomer, alpha-MPT, Demser, DL-Tyrosine, alpha-methyl-, Hydrochloride, alpha-Methyltyrosine, Metirosine, Metyrosine, Racemetirosine

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)[O-])[NH3+]

Description

The exact mass of the compound Metirosine is 195.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble2.48e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Depleting Catecholamines for Neurotransmitter Studies

Metirosine's primary function in research is to deplete catecholamines in the body. Catecholamines are a group of neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. Metiroseine works by inhibiting the enzyme tyrosine hydroxylase, which is the first and rate-limiting step in the biosynthesis of these catecholamines []. By blocking this enzyme, metirosine effectively reduces the production of these neurotransmitters, allowing researchers to study their roles in various physiological and neurological processes [].

Here are some specific research applications of metirosine:

  • Understanding mood and behavior

    Researchers use metirosine to investigate the role of dopamine in mood regulation, reward seeking, and movement disorders like Parkinson's disease []. By depleting dopamine, scientists can observe the behavioral changes associated with dopamine deficiency and assess the effectiveness of potential therapies [].

  • Neurotransmitter interactions

    Metirosine can be used to study interactions between different neurotransmitters. By depleting dopamine or norepinephrine, researchers can observe how these changes affect the levels and activity of other neurotransmitters, providing insights into complex neural networks [].

  • Neuroendocrine tumors

    Metirosine is sometimes used in the diagnosis and treatment of pheochromocytoma, a rare tumor of the adrenal gland that produces excess catecholamines. By depleting these hormones, metirosine can help control symptoms like hypertension and sweating, and also aid in the evaluation of the tumor's function [].

Metirosine, also known as alpha-methyl-para-tyrosine, is a pharmaceutical compound classified as a tyrosine hydroxylase inhibitor. Its primary function is to inhibit the conversion of the amino acid tyrosine to dihydroxyphenylalanine (DOPA), which is the first and rate-limiting step in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This mechanism makes metyrosine particularly useful in managing conditions characterized by excessive catecholamine production, such as pheochromocytoma, a rare tumor of the adrenal gland that leads to hypertension and other symptoms related to catecholamine excess .

Metirosine's mechanism of action revolves around its ability to inhibit tyrosine hydroxylase. By competitively binding to the enzyme's active site, it reduces the conversion of tyrosine to L-DOPA, leading to decreased catecholamine production []. This mechanism is valuable for studying the effects of catecholamine depletion in various research areas.

The main chemical reaction involving metyrosine is its competitive inhibition of the enzyme tyrosine hydroxylase. By binding to the active site of this enzyme, metyrosine prevents the conversion of tyrosine to DOPA. This inhibition results in decreased levels of catecholamines and their metabolites in the body. The chemical structure of metyrosine can be represented by the formula C10H13NO3C_{10}H_{13}NO_3, indicating it contains a benzene ring conjugated to a propanoic acid .

Metyrosine exhibits significant biological activity by decreasing catecholamine synthesis. In patients with pheochromocytoma, administration of metyrosine can reduce catecholamine levels by 35% to 80%, as measured by urinary excretion of catecholamines and their metabolites. The drug is well absorbed from the gastrointestinal tract and crosses the blood-brain barrier, allowing it to exert effects on both peripheral and central nervous systems .

Metyrosine can be synthesized through several methods, typically involving modifications of tyrosine. One common approach includes:

  • Methylation of Tyrosine: The hydroxyl group at the alpha position of tyrosine is replaced by a methyl group.
  • Chiral Resolution: The synthesis may yield both enantiomers (S and R forms), but only the S form (metyrosine) is pharmacologically active. Techniques such as chromatography may be employed to isolate the active form from its racemic mixture .

Metirosine is primarily used in clinical settings for:

  • Management of Pheochromocytoma: It helps control symptoms associated with excessive catecholamine production, such as hypertension, headaches, and tachycardia.
  • Preoperative Preparation: Metyrosine may be administered before surgical procedures to mitigate risks associated with high catecholamine levels .

Metyrosine has been studied for its interactions with various drugs and biological systems. Notable interactions include:

  • Antihypertensive Medications: Metyrosine's effects on blood pressure can be potentiated when used in conjunction with other antihypertensive agents.
  • Monoamine Oxidase Inhibitors: Caution is advised when combining metyrosine with these inhibitors due to potential additive effects on catecholamine levels.
  • Pharmacokinetics: Metyrosine has a plasma half-life ranging from 3.4 to 7.2 hours, and its absorption can be influenced by food intake .

Several compounds are structurally or functionally similar to metyrosine. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
Alpha-Methyl-TyrosineInhibits tyrosine hydroxylaseUsed in research; also known as racemic metyrosine
PhenelzineMonoamine oxidase inhibitorPrimarily used as an antidepressant; different mechanism
CarbidopaDOPA decarboxylase inhibitorUsed in Parkinson's disease; prevents conversion of DOPA to dopamine
TetrabenazineVMAT2 inhibitorUsed for movement disorders; affects vesicular transport

Metyrosine stands out due to its specific application in reducing catecholamine synthesis rather than altering neurotransmitter uptake or metabolism.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

LogP

-1.7
-1.7

Appearance

Solid powder

Melting Point

312.5 °C
312.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X88TTO174Z

Drug Indication

For use in the treatment of patients with pheochromocytoma, for preoperative preparation of patients for surgery, management of patients when surgery is contraindicated, and chronic treatment of patients with malignant pheochromocytoma.

Pharmacology

Racemetyrosine is a dysfunctional and modified form of the non-essential amino acid tyrosine and an inhibitor of tyrosine hydroxylase (TH; tyrosine 3-monooxygenase), with potential antineoplastic activity. Upon administration, racemetyrosine is specifically taken up by cancer cells through the transporter L-amino acid transferase-1 (LAT1; CD98). As a tyrosine derivative and faulty amino acid protein building block, racemetyrosine prevents protein synthesis in cancer cells. Specifically, this prevents mucin-1 (MUC1) protein synthesis. MUC1 is highly overexpressed by most cancer cells and regulates the increased reactive oxygen species (ROS) in cancer cells created from the altered metabolism that cancer cells utilize, by upregulating key antioxidant defenses and preventing ROS-mediated apoptosis. In the absence of MUC1, ROS levels are increased, leading to an increase in oxidative stress, and induction of apoptosis. Also, being a protective transmembrane protein, MUC1 is part of the protective layer on the outside of cancer cells and plays a key role in shielding the cancer cell from the immune system. The loss of MUC1 compromises the cell membrane, thereby making the cancer cell more vulnerable to be recognized and attacked by the immune system. Normal cells do not regularly take up certain non-essential amino acids, such as tyrosine, but readily convert phenylalanine to tyrosine, so normal healthy cells are not expected to consume racemetyrosine. In addition, racemetyrosine competes with tyrosine at the tyrosine-binding site of TH, thereby inhibiting TH, an enzyme that activates molecular oxygen to catalyze the hydroxylation of tyrosine to dihydroxyphenylalanine (Dopa), which is an intermediate to catecholamine (dopamine, norepinephrine, and epinephrine) production. This inhibits the synthesis of catecholamines.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KB - Tyrosine hydroxylase inhibitors
C02KB01 - Metirosine

Mechanism of Action

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]
TH [HSA:7054] [KO:K00501]

Other CAS

672-87-7

Wikipedia

AMPT

General Manufacturing Information

Tyrosine, .alpha.-methyl-: INACTIVE

Dates

Modify: 2023-08-15
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